molecular formula C5H11Br B042809 1-Bromopentane-d11 CAS No. 126840-21-9

1-Bromopentane-d11

Cat. No.: B042809
CAS No.: 126840-21-9
M. Wt: 162.11 g/mol
InChI Key: YZWKKMVJZFACSU-GILSBCIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromopentane-d11 is a deuterated form of 1-Bromopentane, where the hydrogen atoms are replaced with deuterium. This compound is a bromoalkane and isomer of bromopentane. It is a colorless liquid and is used as a chemical reagent in various organic syntheses .

Scientific Research Applications

1-Bromopentane-d11 is used in a multitude of scientific research applications:

Safety and Hazards

1-Bromopentane-d11 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a flammable liquid and vapor . It can cause skin irritation and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, and ensure adequate ventilation .

Mechanism of Action

Target of Action

1-Bromopentane-d11 is a bromoalkane, a class of organic compounds that contain a carbon-bromine bond . The primary targets of bromoalkanes are typically biological macromolecules such as proteins and nucleic acids.

Mode of Action

The mode of action of this compound is not well-studied. Generally, bromoalkanes can undergo nucleophilic substitution reactions with biological molecules, leading to the formation of new bonds. This can result in changes to the structure and function of the target molecules .

Biochemical Pathways

Bromoalkanes can potentially interfere with various biochemical pathways due to their reactivity with biological macromolecules .

Pharmacokinetics

They can distribute throughout the body, particularly in fatty tissues .

Result of Action

Bromoalkanes can potentially cause cellular damage due to their reactivity with biological macromolecules .

Biochemical Analysis

Biochemical Properties

1-Bromopentane-d11 plays a significant role in biochemical reactions, particularly in the study of enzyme kinetics and protein interactions. It interacts with various enzymes, such as cytochrome P450, which is involved in the metabolism of many xenobiotics. The interaction between this compound and cytochrome P450 can help elucidate the enzyme’s mechanism of action and its role in detoxification processes. Additionally, this compound can be used to label proteins and nucleic acids, facilitating the study of their structure and function through NMR spectroscopy .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with membrane-bound receptors and enzymes. For instance, this compound may alter the activity of G-protein coupled receptors (GPCRs), which play a crucial role in transmitting signals from the extracellular environment to the cell’s interior. This compound can also impact gene expression by modifying the activity of transcription factors and other regulatory proteins. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to enzymes, either inhibiting or activating their activity. For example, this compound can act as a competitive inhibitor for certain enzymes, blocking their active sites and preventing substrate binding. This compound can also induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can lead to alterations in the transcriptional activity of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound can lead to cumulative effects on cellular processes, such as prolonged inhibition of enzyme activity or sustained changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects may occur at very high doses, including cellular toxicity, organ damage, and disruption of normal physiological processes. It is essential to determine the appropriate dosage range for experimental studies to avoid these adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with metabolic enzymes. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. Understanding the metabolic pathways of this compound is crucial for elucidating its overall impact on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments. These interactions can affect the compound’s activity and function, as well as its overall distribution within the organism .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise role in cellular processes .

Preparation Methods

Chemical Reactions Analysis

1-Bromopentane-d11 undergoes various chemical reactions, including:

    Substitution reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Elimination reactions: It can undergo elimination reactions to form alkenes.

    Common reagents and conditions: Typical reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Comparison with Similar Compounds

1-Bromopentane-d11 can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their carbon chain lengths.

Properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWKKMVJZFACSU-GILSBCIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromopentane-d11
Reactant of Route 2
1-Bromopentane-d11
Reactant of Route 3
Reactant of Route 3
1-Bromopentane-d11
Reactant of Route 4
1-Bromopentane-d11
Reactant of Route 5
Reactant of Route 5
1-Bromopentane-d11
Reactant of Route 6
Reactant of Route 6
1-Bromopentane-d11

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.